![molecular formula C8H5BrF2N2 B15313083 5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B15313083.png)
5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyridazine ring, with bromine and difluoromethyl substituents at specific positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridazine derivatives with pyrrole derivatives under specific conditions to form the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent selection, temperature control, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The pyrrolo[1,2-b]pyridazine ring system can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions can produce oxidized forms of the compound.
Applications De Recherche Scientifique
5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a tool for probing biological systems.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These derivatives also have a fused pyrrole ring and are studied for their potential as kinase inhibitors.
Uniqueness
5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine is unique due to its specific substituents (bromine and difluoromethyl groups), which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C8H5BrF2N2 |
|---|---|
Poids moléculaire |
247.04 g/mol |
Nom IUPAC |
5-bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H5BrF2N2/c9-5-4-7(8(10)11)13-6(5)2-1-3-12-13/h1-4,8H |
Clé InChI |
PFAPGQMBKIMGPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(N2N=C1)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



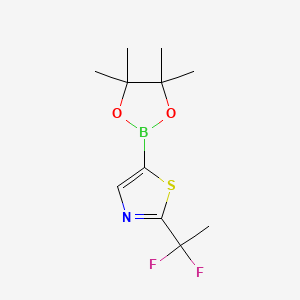
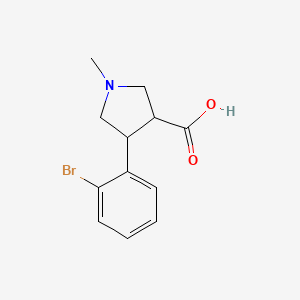
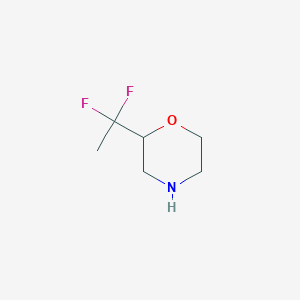
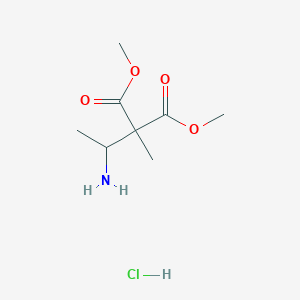


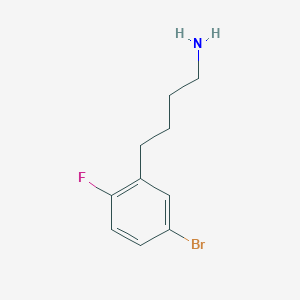
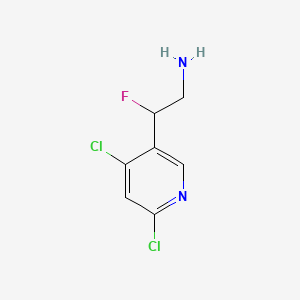
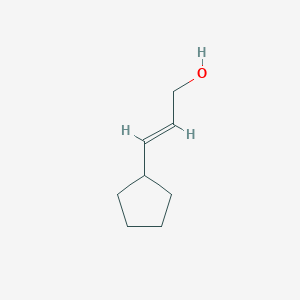
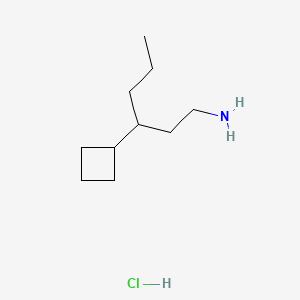
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)


